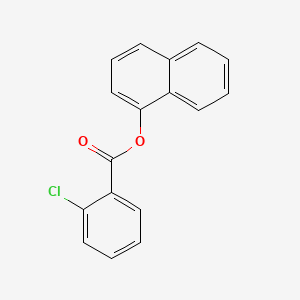

Naphthalen-1-yl 2-chlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl 2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO2/c18-15-10-4-3-9-14(15)17(19)20-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLAODMVLGAYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of Naphthalen 1 Yl 2 Chlorobenzoate

X-ray Diffraction (XRD) for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a complete crystal structure can be elucidated. mdpi.commdpi.com

Key parameters obtained from an XRD analysis include the crystal system, space group, and unit cell dimensions. For a molecule like Naphthalen-1-yl 2-chlorobenzoate (B514982), XRD would reveal the dihedral angle between the naphthalene (B1677914) ring and the chlorophenyl ring, which is a critical conformational feature. While specific data for this compound is not published, a hypothetical set of crystallographic data is presented in Table 1 for illustrative purposes, based on analyses of similar naphthalene-containing compounds. mdpi.comresearchgate.net

Table 1: Hypothetical X-ray Crystallographic Data for Naphthalen-1-yl 2-chlorobenzoate

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₇H₁₁ClO₂ |

| Formula Weight | 282.72 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.58 |

| b (Å) | 14.21 |

| c (Å) | 8.55 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1239.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.516 |

| R-factor | 0.045 |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized chemical compounds. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. It involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel, which acts as the stationary phase. The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action.

Different compounds in the sample mixture travel up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components. The retention factor (Rƒ) value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system.

For this compound, TLC would be used to quickly assess its presence in a reaction mixture and to determine an appropriate solvent system for larger-scale purification by flash column chromatography. A typical TLC analysis would involve dissolving a small amount of the crude product and spotting it on a silica gel plate, then developing it in a solvent system such as a mixture of hexanes and ethyl acetate (B1210297). The spots can be visualized under UV light due to the aromatic nature of the naphthalene ring.

Table 2: Illustrative TLC Data for this compound

| Analyte | Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Rƒ Value |

| Naphthalen-1-ol (starting material) | Silica Gel 60 F₂₅₄ | 80:20 | 0.55 |

| 2-Chlorobenzoic acid (starting material) | Silica Gel 60 F₂₅₄ | 80:20 | 0.10 |

| This compound (product) | Silica Gel 60 F₂₅₄ | 80:20 | 0.70 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Flash column chromatography is a purification technique that uses a stationary phase, typically silica gel, packed into a glass column. The compound mixture is loaded onto the top of the column, and a solvent (eluent) is forced through the column with pressure, which speeds up the separation process compared to traditional gravity column chromatography. mit.edurochester.eduwisc.edu

This method is widely used for the preparative separation of compounds from a reaction mixture. rsc.orgucsb.edu The choice of eluent is critical and is usually determined by preliminary TLC analysis. rochester.edu For the purification of this compound, a solvent system that provides a good separation of the product from any unreacted starting materials or byproducts would be selected. The fractions are collected as they elute from the column and are analyzed by TLC to identify those containing the pure product.

Table 3: Example of a Flash Column Chromatography Purification Protocol

| Parameter | Description |

| Stationary Phase | Silica Gel (200-400 mesh) |

| Column Dimensions | 20 mm diameter, 20 cm length |

| Sample Loading | Crude product dissolved in a minimal amount of dichloromethane |

| Eluent | A gradient of ethyl acetate in hexanes (e.g., starting with 100% hexane (B92381) and gradually increasing the percentage of ethyl acetate) |

| Fraction Size | 10-15 mL |

| Monitoring | TLC analysis of collected fractions |

Note: This table provides a general protocol and would be optimized for the specific separation of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. It utilizes a column packed with a stationary phase, a pump that moves the mobile phase through the column, and a detector to visualize the separated components. HPLC offers high resolution and sensitivity. sielc.comnih.gov

For the purity analysis of this compound, a reverse-phase HPLC method would typically be employed. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comnih.gov The retention time of the compound is a key parameter for its identification and quantification.

Table 4: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~5.8 min (Hypothetical) |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Chiral HPLC is a specialized form of HPLC used to separate enantiomers (non-superimposable mirror images) of a chiral compound. nih.govresearchgate.net Since this compound is not inherently chiral, this technique would not be directly applicable unless it were modified to contain a chiral center or used as a chiral derivatizing agent. If a chiral variant of this compound were synthesized, a chiral stationary phase (CSP) would be necessary for its separation. nih.govresearchgate.net Polysaccharide-based CSPs are commonly used for the resolution of a wide range of chiral molecules. nih.gov The separation is achieved through differential interactions between the enantiomers and the chiral selector on the stationary phase.

Computational and Theoretical Investigations of Naphthalen 1 Yl 2 Chlorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a good balance between accuracy and computational cost.

Optimization of Molecular Geometry

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For Naphthalen-1-yl 2-chlorobenzoate (B514982), this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule. These optimized parameters are fundamental for subsequent calculations of other properties.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. This theoretical spectrum can be compared with experimental spectroscopic data to validate the computational model.

Chemical Shift Prediction

DFT calculations can also be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts are then compared to experimentally obtained NMR data to aid in the structural elucidation and assignment of resonances.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule. For Naphthalen-1-yl 2-chlorobenzoate, FMO analysis would reveal the distribution and energies of these orbitals, providing insights into its potential reactivity and electronic properties.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting and understanding intermolecular interactions. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically represents electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), which are prone to nucleophilic attack. Green indicates regions of neutral potential. For this compound, an MEP map would highlight the electrophilic and nucleophilic sites, providing a guide to its reactivity and interaction with other molecules.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and π-π stacking, play a crucial role in determining the structure and stability of molecular systems in the solid state and in solution. NCI analysis is a computational technique used to visualize and characterize these weak interactions. It typically generates a 3D plot that identifies the regions of non-covalent interactions and color-codes them according to their strength and type. For this compound, an NCI analysis would reveal the intramolecular and potential intermolecular interactions that influence its conformation and packing in a crystal lattice.

Theoretical Studies on Electronic and Optical Properties

Theoretical investigations, typically employing quantum chemical calculations, are fundamental to predicting and understanding the electronic and optical behavior of novel materials. For this compound, such studies would provide invaluable data on its suitability for various applications.

Absorption Wavelengths and Excitation Energies

A critical aspect of characterizing any potential optical material is the analysis of its absorption spectrum. Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), can predict the absorption wavelengths (λ_max) and the corresponding excitation energies. This information reveals the electronic transitions within the molecule, such as π-π* and n-π* transitions, which are fundamental to its interaction with light. For this compound, this data would pinpoint the regions of the electromagnetic spectrum in which the compound absorbs light most strongly, a key factor for applications in areas like organic photovoltaics and photosensitizers.

No specific data on the absorption wavelengths and excitation energies for this compound is currently available in the public research domain.

Dipole Moments and Polarizability

Specific values for the dipole moment and polarizability of this compound have not been reported in existing theoretical studies.

Non-Linear Optical (NLO) Properties

Non-linear optical materials are those whose optical properties change with the intensity of incident light. They are essential for technologies like frequency conversion, optical switching, and data storage. The NLO response of a molecule is quantified by its first (β) and second (γ) hyperpolarizabilities. Computational methods provide a powerful tool for predicting these properties, guiding the synthesis of promising NLO materials. An analysis of this compound would involve calculating these hyperpolarizabilities to assess its potential for NLO applications.

There are currently no published computational studies detailing the non-linear optical properties of this compound.

Reactivity and Mechanistic Studies of Naphthalen 1 Yl 2 Chlorobenzoate and Analogues

Hydrolytic Stability and Ester Cleavage Mechanisms

The hydrolysis of esters is a fundamental reaction that can proceed through different mechanisms depending on the reaction conditions (acidic, basic, or neutral) and the structure of the ester. For aryl esters like naphthalen-1-yl 2-chlorobenzoate (B514982), the stability of the resulting phenoxide leaving group plays a significant role.

Under basic conditions (saponification), the hydrolysis typically proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the naphthalen-1-oxide leaving group, which is stabilized by resonance within the naphthalene (B1677914) ring system. The final products are 2-chlorobenzoic acid and naphthalen-1-ol, following protonation of the naphthalen-1-oxide.

The rate of alkaline hydrolysis is influenced by substituents on both the acyl and the aryl portions of the ester. Electron-withdrawing groups on the benzoate (B1203000) ring, such as the chloro group in the ortho position, generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups would decrease the rate. Studies on related aryl esters have shown that the stability of the leaving phenoxide group is a crucial factor; for instance, phenyl benzoate hydrolyzes more rapidly than its aliphatic counterparts due to the resonance stabilization of the phenoxide ion. nih.gov

In acidic hydrolysis, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Following a series of proton transfers, the naphthalen-1-ol is eliminated, and the carboxylic acid is regenerated. libretexts.org

The hydrolytic stability of esters is a key parameter in various applications. The table below illustrates the comparative hydrolytic stability of different esters, highlighting the influence of the aryl group.

| Ester | Half-life (t½) in Base Media (min) | Relative Stability |

| Phenyl Benzoate | 11 | Low |

| Methyl Benzoate | 14 | Moderate |

| Ethyl Benzoate | 14 | Moderate |

| Phenyl-2-naphthoate | 17 | Moderate-High |

| n-Propyl Benzoate | 19 | High |

| n-Butyl Benzoate | 21 | High |

This table is based on data from comparative studies of ester hydrolysis and is intended to be illustrative. nih.gov

Nucleophilic Substitution Reactions on the Chlorinated Benzoate Moiety

The chlorine atom on the benzoate ring of naphthalen-1-yl 2-chlorobenzoate is generally unreactive towards nucleophilic aromatic substitution (SNAAr) under standard conditions. This is because the chlorine is attached to an sp²-hybridized carbon, and the presence of the deactivating carboxyl group further hinders the reaction. However, under forcing conditions (high temperature and pressure) or with the use of specific catalysts, substitution can be achieved.

For a nucleophilic aromatic substitution to occur, there is typically a need for strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. While the ester group is electron-withdrawing, its activating effect is not as potent as that of, for example, a nitro group.

Reactions with strong nucleophiles like alkoxides or amides would likely require harsh conditions. An alternative approach to modify this position could involve transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed Buchwald-Hartwig amination or a Suzuki coupling could potentially replace the chlorine atom with an amine or an aryl/alkyl group, respectively. These reactions, however, would be competing with potential reactions at the ester linkage.

In some cases, Grignard reagents can be used to achieve substitution on aryl halides in the presence of an ester, but this often requires a catalyst like Tris(acetylacetonato)iron(III) to prevent the Grignard reagent from preferentially attacking the ester carbonyl. wikipedia.org

Reactions Involving the Naphthalene System

The naphthalene ring system in this compound is susceptible to electrophilic aromatic substitution reactions. Naphthalene itself is more reactive than benzene (B151609) towards electrophiles, and the substitution pattern is highly regioselective.

Electrophilic attack on naphthalene preferentially occurs at the C1 (alpha) position over the C2 (beta) position. This is because the carbocation intermediate formed by attack at the alpha position is more stable, as it can be stabilized by resonance structures that keep one of the benzene rings intact. youtube.com In this compound, the C1 position is already substituted by the ester group. The ester group is deactivating and meta-directing on a benzene ring, but its influence on the fused naphthalene system is more complex. It will generally direct incoming electrophiles to the other ring.

Common electrophilic substitution reactions on naphthalene include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene, with the 1-isomer being the major product under kinetic control. youtube.com For this compound, nitration would be expected to occur on the unsubstituted ring, primarily at the C5 and C8 positions.

Sulfonation: The reaction of naphthalene with sulfuric acid is temperature-dependent. At lower temperatures (around 80°C), the kinetically controlled product, naphthalene-1-sulfonic acid, is formed. At higher temperatures (around 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. youtube.com

Halogenation: Halogenation of naphthalene with Br₂ or Cl₂ in a nonpolar solvent like CCl₄ readily gives 1-halonaphthalene.

Friedel-Crafts Acylation: This reaction typically occurs at the alpha-position of the more reactive ring.

The reactivity of the naphthalene moiety can also be harnessed in other transformations, such as dearomative cyclopropanation reactions to construct complex polycyclic systems. nih.govrsc.org

Radical Reaction Pathways in Ester Synthesis

While the most common methods for synthesizing esters involve nucleophilic acyl substitution (e.g., Fischer esterification or reaction of an acid chloride with an alcohol), radical pathways can also be employed. A direct synthesis of aryl esters from carboxylic acids has been achieved using triarylphosphites and N-iodosuccinimide under neutral conditions. rsc.org This method is proposed to proceed through a radical mechanism. rsc.org

The general steps in such a radical-mediated esterification might involve:

Generation of a carboxyl radical from the carboxylic acid.

Reaction of the carboxyl radical with a suitable aryl precursor.

Propagation steps that lead to the final ester product.

Another context where radical reactions are relevant is in the synthesis of complex molecules where ester functionalities are present. For example, radical-triggered cascade processes have been used for the synthesis of α-arylated esters. nih.gov These reactions often involve the generation of an alkyl or aryl radical which then participates in a series of steps to form the final product.

The table below provides examples of radical-initiated reactions that can be used in the synthesis of esters or related compounds.

| Reaction Type | Reagents | Key Intermediate | Application |

| Aryl Ester Synthesis | Carboxylic acid, Triarylphosphite, N-iodosuccinimide | Acyl/Aryl radical | Direct esterification rsc.org |

| α-Arylation of Esters | α-Trifluoromethyl alkenes, Alkyltrifluoroborates | Benzylic radical | Synthesis of α-arylated esters nih.gov |

| Trifluoromethylation/1,2-migration | Allylic alcohols, Togni's reagent, Cu(I) | CF₃ radical | Synthesis of modified esters/ketones rsc.org |

Mechanistic Insights from Kinetic Studies and Computational Modeling

Kinetic studies are crucial for elucidating the mechanisms of reactions involving this compound. For instance, by measuring the rate of hydrolysis under different pH conditions and temperatures, one can determine the rate law, activation parameters (enthalpy and entropy of activation), and thereby infer the nature of the transition state.

Kinetic studies on the alkaline hydrolysis of related aryl esters have provided valuable insights. For example, the rate of hydrolysis is often found to be first order in both the ester and the hydroxide ion concentration, consistent with a bimolecular nucleophilic acyl substitution (BAC2) mechanism. The effect of substituents on the reaction rate can be quantified using Hammett plots, which relate reaction rates to substituent constants (σ).

Computational modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms. DFT calculations can be used to:

Model the geometries of reactants, intermediates, and transition states.

Calculate the energies of these species to map out the potential energy surface of a reaction.

Predict reaction pathways and selectivities.

Corroborate experimental findings and provide a deeper understanding of the electronic factors that govern reactivity.

For this compound, computational studies could be used to model the hydrolytic cleavage, predicting the activation energy barriers for different proposed mechanisms. Similarly, the regioselectivity of electrophilic substitution on the naphthalene ring can be rationalized by calculating the stability of the different possible carbocation intermediates (sigma complexes). youtube.com DFT calculations have been successfully applied to investigate the properties of naphthyl benzoate derivatives and to understand reaction selectivities in photocycloadditions of naphthol derivatives. researchgate.netacs.org

Advanced Applications in Chemical Research and Development

Naphthalen-1-yl 2-chlorobenzoate (B514982) as a Synthon in Organic Synthesis

In the realm of organic synthesis, a synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. Naphthalen-1-yl 2-chlorobenzoate is well-suited to function as a synthon, offering multiple reaction pathways for the construction of more complex molecules.

Building Block for Complex Molecular Architectures

The utility of this compound as a building block stems from the distinct reactivity of its two main components: the naphthalen-1-yloxy group and the 2-chlorobenzoyl group. The ester linkage can be selectively cleaved under basic or acidic conditions to yield 1-naphthol (B170400) and 2-chlorobenzoic acid. These products can then be used in a variety of subsequent reactions. For instance, 1-naphthol is a common precursor for a range of compounds, including pharmaceuticals and dyes. Similarly, 2-chlorobenzoic acid, which can be synthesized via methods like the Sandmeyer reaction from anthranilic acid, serves as a starting material for many organic compounds. youtube.com

The naphthalene (B1677914) ring system itself is a versatile scaffold. ekb.eg It can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups at different positions. The presence of the ester group can influence the regioselectivity of these substitutions. Furthermore, the chlorine atom on the benzoate (B1203000) ring provides a handle for nucleophilic aromatic substitution or cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-heteroatom bonds. This dual reactivity makes this compound a valuable intermediate for the synthesis of intricate, multi-functionalized aromatic compounds.

A plausible synthetic route to this compound is the esterification of 1-naphthol with 2-chlorobenzoyl chloride. This reaction is analogous to the O-benzoylation of naphthols, which has been shown to proceed in good yield, particularly at low temperatures in the presence of a phase transfer catalyst. kyushu-u.ac.jp

| Reaction Step | Reagents and Conditions | Product | Analogous Reaction Reference |

| Esterification | 1-Naphthol, 2-Chlorobenzoyl chloride, Phase transfer catalyst (e.g., Tetrabutylammonium (B224687) chloride), Two-phase system (e.g., Dichloromethane/Water with NaOH), Low temperature | This compound | kyushu-u.ac.jp |

| Hydrolysis (Cleavage) | This compound, Aqueous base (e.g., NaOH) or acid (e.g., HCl), Heat | 1-Naphthol and 2-Chlorobenzoic acid | General ester hydrolysis |

Role in Material Science and Functional Materials Development

The incorporation of specific chemical moieties into polymers and other materials can impart desirable properties such as thermal stability, optical characteristics, and flame retardancy. The structural features of this compound suggest its potential as a precursor in the development of advanced functional materials.

Precursor in Polymer and Coating Applications

The naphthalene core is known to enhance the thermal stability and mechanical properties of polymers due to its rigid, planar structure. It can also increase the refractive index of materials, a desirable property for optical applications. The chloro-substituent on the benzoate ring can contribute to flame retardant properties.

This compound could be utilized in several ways in polymer synthesis. It could be chemically modified to introduce polymerizable groups, such as vinyl or acrylic moieties, and then copolymerized with other monomers to create polymers with tailored properties. Alternatively, the compound could be used as an additive in polymer formulations, where it could act as a plasticizer or a flame retardant. In the field of coatings, the compound's aromatic nature could contribute to improved UV resistance and durability. The development of naphthalene-containing polymers from various precursors is an active area of research, with applications in areas such as gas adsorption and microporous materials. beilstein-journals.orgresearchgate.net

Naphthalene-Chlorobenzoate Scaffolds in Ligand Design and Coordination Chemistry

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion surrounded by a set of bound molecules or ions, known as ligands. The design of new ligands is crucial for the development of metal complexes with novel electronic, magnetic, and optical properties. While there is no direct research on this compound as a ligand itself, its derivatives have significant potential in this field.

Synthesis and Characterization of Metal Complexes

This compound can be considered a pro-ligand, a compound that can be converted into a ligand. Through hydrolysis, it yields 1-naphthol, a well-known coordinating agent for metal ions. The resulting "naphthalene-chlorobenzoate" scaffold, where the two aromatic moieties are linked, could be further functionalized with donor atoms (e.g., nitrogen, sulfur) to create multidentate ligands. These ligands would be capable of forming stable complexes with a wide range of transition metals and lanthanides.

The synthesis of such complexes would likely involve the reaction of the custom-designed ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting metal complexes would be carried out using techniques such as single-crystal X-ray diffraction, infrared spectroscopy, UV-visible spectroscopy, and elemental analysis to determine their structure and bonding. Research on metal complexes with other naphthalene-based ligands, such as Schiff bases and acetic acids, has demonstrated the formation of diverse and structurally interesting coordination compounds. nih.govacs.orgosti.govnih.govresearchgate.netmdpi.com

Exploration of Magnetic and Optical Properties in Metal Clusters

A significant driver for the synthesis of new metal complexes is the discovery of novel magnetic and optical properties. Metal clusters containing naphthalene-based ligands have shown promise in this area. For example, nickel clusters with naphthalene-substituted Schiff base ligands have been found to exhibit ferromagnetic coupling and emissive properties. nih.govacs.orgosti.gov Lanthanide complexes with naphthalene-derived ligands are also of interest for their potential as single-molecule magnets and for their luminescent properties. mdpi.commdpi.com

By designing ligands derived from a naphthalene-chlorobenzoate scaffold, it may be possible to fine-tune the electronic and steric environment around the metal centers. This control could influence the magnetic exchange interactions between metal ions within a cluster, potentially leading to materials with enhanced magnetic properties. Furthermore, the naphthalene moiety is a known fluorophore, and its incorporation into a ligand could lead to metal complexes with interesting photoluminescent or electroluminescent properties, making them suitable for applications in sensors, displays, and lighting. mdpi.comkoreascience.kr The specific properties would depend on the nature of the metal ion, the coordination geometry, and the intermolecular interactions in the solid state.

| Ligand Type (Related) | Metal Ion(s) | Observed Properties | Reference |

| Naphthalene-substituted Schiff bases | Ni(II) | Ferromagnetic coupling, Emissive properties | nih.govacs.orgosti.gov |

| Naphthalene-based acetic acids | Lanthanides (e.g., Eu, Tb), Transition metals (e.g., Mn, Cu) | Luminescence, Interesting structural features | mdpi.com |

| Naphthalene-modified metallosalens | Pt(II), Pd(II) | Potential for π-stacking DNA interactions | nih.gov |

| Schiff base with o-vanillin | Ni(II), Ln(III) (e.g., Dy, Ho) | Field-induced slow magnetic relaxation | mdpi.com |

Structural Analogues and Derivatives in Medicinal Chemistry Research (General Scaffolding)

The naphthalene moiety, a bicyclic aromatic hydrocarbon that forms the core of this compound, is a well-established and versatile scaffold in medicinal chemistry. ekb.egijpsjournal.com Its rigid, planar, and lipophilic nature allows it to effectively interact with biological targets through π-π stacking and other non-covalent interactions. mdpi.com This has led to the development of numerous naphthalene-containing compounds with a wide array of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive activities. ekb.eg In fact, several FDA-approved drugs, such as Naproxen, Nabumetone, Propranolol, and Bedaquiline, incorporate the naphthalene scaffold, highlighting its significance in drug development. ekb.eg

The value of the naphthalene scaffold lies in its capacity for structural modification. ekb.eg The two fused benzene (B151609) rings offer multiple positions for the introduction of various functional groups, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This synthetic tractability allows for the creation of large libraries of derivatives to explore structure-activity relationships (SAR). For instance, research has shown that introducing electron-withdrawing groups like chlorine can enhance the anti-inflammatory activity of certain naphthalene derivatives. ekb.eg Similarly, the cytotoxic properties of naphthalene metabolites, such as naphthoquinones, are attributed to their covalent interactions with cellular proteins, a mechanism that can be harnessed in anticancer drug design. ijpsjournal.com The inherent biological activity and synthetic accessibility of the naphthalene core make it, and by extension scaffolds like this compound, a promising starting point for the discovery of novel therapeutic agents. nih.gov

Design and Synthesis of this compound Derivatives for Exploratory Chemical Biology

The design and synthesis of derivatives based on the this compound structure offer a pathway to novel chemical probes for exploring biological systems. The core structure can be systematically modified to investigate interactions with specific proteins or cellular pathways. Synthetic strategies for creating diverse naphthalene derivatives are well-documented and could be adapted for this purpose.

One approach involves the modification of the naphthalene ring itself. Traditional methods like electrophilic aromatic substitution can be used, though controlling regioselectivity can be challenging. nih.gov More modern and precise methods, such as the transmutation of isoquinolines into substituted naphthalenes using a Wittig reagent, provide a direct and efficient way to introduce specific groups onto the naphthalene core. nih.gov Another established method is the Bucherer reaction, which can convert naphthols into naphthylamines, providing a key intermediate for further functionalization. mdpi.com

The ester linkage in this compound provides another key point for diversification. This bond could be hydrolyzed to separate the naphthalen-1-ol and 2-chlorobenzoic acid moieties, which could then be re-coupled with different partners to create libraries of amides or other esters. For example, coupling 2-(naphthalen-1-yloxy)acetic acid with various amines has been used to generate novel amide-based naphthalene scaffolds. ijpsjournal.com

Furthermore, multi-component reactions offer an efficient way to build complexity. For instance, a three-component coupling involving a naphthol derivative, an aldehyde, and an amine like 2-aminobenzothiazole (B30445) has been used to synthesize a library of complex 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives. researchgate.net Inspired by such established synthetic routes, a variety of derivatives of this compound could be generated for screening in chemical biology.

Table 1: Examples of Synthetic Strategies for Naphthalene Derivatives

| Reaction Type | Starting Materials | Product Type | Reference |

| Nitrogen-to-Carbon Transmutation | Isoquinolinium salts, Phosphonium ylide | Substituted Naphthalenes | nih.gov |

| Claisen-Schmidt Condensation | Naphthaldehyde, Substituted Acetophenones | Naphthalene-Chalcone Hybrids | nih.gov |

| Bucherer Reaction followed by Acylation and Reduction | 2-Naphthols, Nitriles | 1-(Hydroxyalkyl)-2-aminonaphthalenes | mdpi.com |

| Three-Component Coupling | Naphthalen-2-ol, Aromatic aldehydes, 2-Aminobenzothiazole | 1-((Benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives | researchgate.net |

Enzyme Inhibition Studies (General)

The naphthalene scaffold is a prominent feature in a multitude of potent enzyme inhibitors, suggesting that derivatives of this compound could be promising candidates for such applications. The 2-chlorophenyl group present in the parent compound is particularly noteworthy, as this substitution has been linked to potent anti-inflammatory activity in other naphthalene-based series, likely through the inhibition of inflammatory enzymes like cyclooxygenases (COX). ekb.eg

Research into naphthalene-based compounds has identified inhibitors for a diverse range of enzymes:

VEGFR-2: In the context of anticancer research, naphthalene-chalcone hybrids have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. Compound 2j (1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one) was found to be a particularly potent inhibitor. nih.gov

Cholinesterases: Naphthoxazole derivatives have been identified as highly effective inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. Specifically, 4-(Naphtho[1,2-d] ekb.egnih.govoxazol-2-yl)benzene-1,3-diol showed nanomolar inhibitory activity. mdpi.com

SARS-CoV-2 Papain-like Protease (PLpro): In the search for antiviral agents, naphthalene-based inhibitors have been designed to target the PLpro enzyme of SARS-CoV-2, which is essential for viral replication. nih.gov Computational studies identified a designed ligand, L10 , which incorporates a naphthalene scaffold and an oxadiazole ring, as a potent inhibitor with strong binding affinity to the enzyme's active site. nih.gov

Glucagon (B607659) Receptor: A series of aminoalkoxy phenyl-substituted naphthalene-1-yl-methanone derivatives were synthesized and evaluated for their anti-hyperglycemic activity, which involved assessing their binding affinity for the glucagon receptor. nih.gov

These examples demonstrate the broad applicability of the naphthalene scaffold in designing enzyme inhibitors. The specific substitution pattern on both the naphthalene and the benzoate rings of this compound could be systematically altered to target the active sites of various enzymes, creating potential leads for therapeutic development.

Table 2: Enzyme Inhibition by Naphthalene Derivatives

| Compound/Derivative Class | Target Enzyme | Activity (IC₅₀) | Reference |

| 1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one (2j ) | VEGFR-2 | 0.098 ± 0.005 µM | nih.gov |

| 4-(Naphtho[1,2-d] ekb.egnih.govoxazol-2-yl)benzene-1,3-diol | Acetylcholinesterase (AChE) | 58 nM | mdpi.com |

| 4-(Naphtho[1,2-d] ekb.egnih.govoxazol-2-yl)benzene-1,3-diol | Butyrylcholinesterase (BChE) | 981 nM | mdpi.com |

| 5-acetamido-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide (Control) | SARS-CoV PLpro | 5.0 µM | nih.gov |

| Naphthalene-pyrimidine derivative 10 | Anti-inflammatory (HRBC method) | Potent activity | ekb.eg |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The synthesis of Naphthalen-1-yl 2-chlorobenzoate (B514982), while achievable through classical esterification methods, offers opportunities for the development of more efficient and selective synthetic protocols. Future research could focus on the following areas:

Advanced Catalysis: The exploration of novel catalysts could significantly enhance the efficiency of the esterification reaction between 1-naphthol (B170400) and 2-chlorobenzoic acid. This includes the development of highly active and reusable solid acid catalysts, such as Amberlyst 15, which can offer environmental benefits over traditional corrosive acid catalysts. jetir.org Furthermore, the use of bimetallic oxide nanoclusters could enable direct C-H activation of naphthalene (B1677914) and coupling with 2-chlorobenzoic acid, representing a highly atom-economical approach. labmanager.com

Flow Chemistry: Continuous flow synthesis presents a promising alternative to batch processing, offering improved heat and mass transfer, enhanced safety, and the potential for automated high-throughput screening of reaction conditions. Developing a flow-based synthesis for Naphthalen-1-yl 2-chlorobenzoate could lead to higher yields, reduced reaction times, and easier scalability.

Microwave-Assisted Synthesis: The application of microwave irradiation can often accelerate reaction rates and improve yields in organic synthesis. Investigating microwave-assisted esterification for this specific compound could provide a rapid and energy-efficient synthetic route.

A comparative overview of potential synthetic methods is presented in Table 1.

| Methodology | Potential Advantages | Potential Challenges |

| Advanced Catalysis | High efficiency, reusability of catalyst, milder reaction conditions. | Catalyst development and optimization, potential for metal leaching. |

| Flow Chemistry | Improved safety and control, scalability, potential for automation. | Initial setup cost, potential for clogging with solid reagents. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher yields, energy efficiency. | Specialized equipment required, potential for localized overheating. |

Advanced Spectroscopic and Structural Investigations

A thorough characterization of this compound is crucial for understanding its properties and potential applications. Future research should employ a suite of advanced spectroscopic and structural analysis techniques:

Multidimensional NMR Spectroscopy: While standard 1D NMR (¹H and ¹³C) provides basic structural information, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguous assignment of all proton and carbon signals, especially for the complex aromatic regions of the naphthalene and chlorobenzoate moieties. rsc.org

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule. This would reveal crucial information about bond lengths, bond angles, and the dihedral angle between the naphthalene and chlorobenzoate ring systems, which can influence its electronic properties and packing in the solid state.

Vibrational Spectroscopy (IR and Raman): A detailed analysis of the infrared and Raman spectra can provide insights into the vibrational modes of the molecule, confirming the presence of the ester functional group and providing information about the substitution patterns on the aromatic rings.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. researchgate.net Tandem mass spectrometry (MS/MS) experiments could be designed to study the fragmentation patterns of the molecule, which can provide further structural insights. researchgate.net

A hypothetical summary of expected spectroscopic data is provided in Table 2.

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets in the aromatic region (δ 7.0-8.5 ppm). |

| ¹³C NMR | Resonances for ester carbonyl (~165 ppm) and multiple aromatic carbons. |

| IR Spectroscopy | Strong C=O stretching vibration for the ester (~1730-1750 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching bands. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of the chlorobenzoate or naphthyl group. |

Integration of Machine Learning and Artificial Intelligence in Computational Chemistry

Computational chemistry, augmented by machine learning (ML) and artificial intelligence (AI), can accelerate the understanding of this compound's properties and guide the design of new derivatives with desired functionalities.

Prediction of Physicochemical Properties: ML models can be trained on large datasets of known molecules to predict properties such as solubility, logP, and potential toxicity for this compound, guiding its potential applications.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure (HOMO-LUMO gap), and theoretical spectroscopic data (NMR, IR) for the molecule. These theoretical predictions can then be compared with experimental data to validate the structural assignment.

Molecular Dynamics Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents or potential biological targets. This can be particularly relevant for exploring its potential in materials science or medicinal chemistry.

Development of this compound-Based Supramolecular Assemblies

The planar and aromatic nature of the naphthalene moiety makes it an excellent building block for the construction of supramolecular assemblies through non-covalent interactions such as π-π stacking and hydrogen bonding. rsc.org

Crystal Engineering: By introducing specific functional groups onto the this compound scaffold, it may be possible to direct the self-assembly of the molecules in the solid state to form well-defined architectures with interesting properties, such as liquid crystallinity or porous frameworks.

Host-Guest Chemistry: The electron-rich naphthalene ring could act as a host for electron-deficient guest molecules, or vice versa. Investigating the formation of such host-guest complexes could lead to applications in sensing or separation technologies.

Self-Assembled Monolayers: The ability of naphthalene derivatives to form ordered structures on surfaces could be explored for the development of thin films with tailored electronic or optical properties.

Sustainable and Green Chemistry Approaches in Synthesis

Future synthetic efforts should prioritize the principles of green chemistry to minimize the environmental impact of producing this compound. numberanalytics.com

Biocatalysis: The use of enzymes, such as lipases, for the esterification reaction could offer a highly selective and environmentally benign alternative to chemical catalysts. researchgate.net Enzymatic reactions are typically performed under mild conditions and in aqueous or solvent-free systems. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives, such as acetonitrile (B52724) or ionic liquids, in the synthesis and purification steps would significantly improve the green credentials of the process. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. labmanager.com Methodologies like direct C-H functionalization are particularly attractive in this regard. labmanager.com

A summary of the key compounds mentioned in this article is provided in Table 3.

Q & A

Q. What are the recommended synthetic routes for Naphthalen-1-yl 2-chlorobenzoate, and what experimental design considerations are critical for reproducibility?

- Methodological Answer : this compound can be synthesized via esterification or cross-coupling reactions. For example:

- Esterification : Reacting 2-chlorobenzoyl chloride with naphthalen-1-ol in the presence of a base (e.g., K₂CO₃) and a catalyst like SBA-Pr-NH₂ (a mesoporous silica-based catalyst) under reflux conditions .

- Click Chemistry : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with prop-2-ynyl 2-chlorobenzoate and azide-functionalized intermediates .

- Palladium-Catalyzed Cross-Coupling : For structurally analogous compounds (e.g., 4-chloro-2-(naphthalen-1-yl)benzoic acid), Suzuki-Miyaura coupling with aryl boronic acids and palladium catalysts is effective .

Critical Considerations : - Monitor reaction progress via TLC or HPLC to optimize yield.

- Purify intermediates using column chromatography or recrystallization to avoid side products.

- Control moisture and oxygen sensitivity in cross-coupling reactions.

Q. How can researchers validate the structural integrity of this compound using crystallographic and spectroscopic methods?

- Methodological Answer :

- X-Ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure data quality by refining against high-resolution (<1.0 Å) datasets and validating with tools like PLATON .

- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR and DEPT-135 to confirm ester linkage (e.g., carbonyl at ~168 ppm in ¹³C NMR) and aromatic substituent positions .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns match theoretical calculations .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:

- Structural Variants : Minor substituent changes (e.g., chloro vs. methyl groups) alter target binding. Use DFT calculations to model electronic effects and SAR studies .

- Assay Conditions : Standardize cytotoxicity assays (e.g., MTT) across cell lines (e.g., HeLa vs. HEK293) and control for solvent interference (e.g., DMSO ≤0.1% v/v) .

- Toxicological Context : Cross-reference with toxicokinetic data (e.g., hepatic metabolism in rodents) to distinguish therapeutic vs. adverse effects .

Q. How can computational methods enhance the design of this compound-based catalysts or ligands?

- Methodological Answer :

- Molecular Docking : Screen compound libraries against target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina to predict binding affinities .

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .

- MD Simulations : Simulate ligand-protein stability in explicit solvent (e.g., water) over 100 ns trajectories to assess conformational dynamics .

Q. What advanced analytical techniques validate the environmental degradation pathways of this compound?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., 2-chlorobenzoic acid) in soil or water samples .

- Isotope Labeling : Track ¹⁴C-labeled compounds to map biodegradation routes via microbial consortia (e.g., Pseudomonas spp.) .

- Enzymatic Assays : Characterize key enzymes (e.g., EC 1.14.12.24) using spectrophotometric NADH oxidation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.